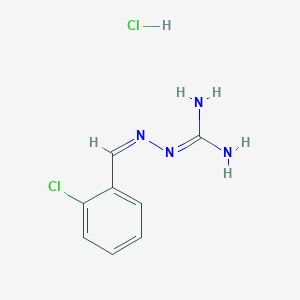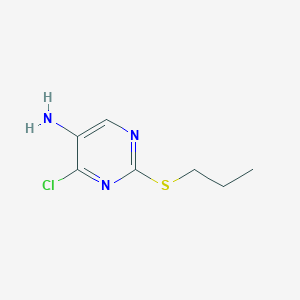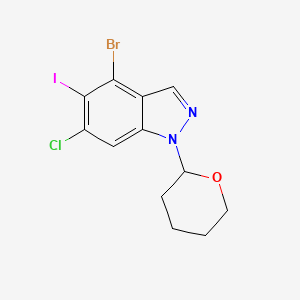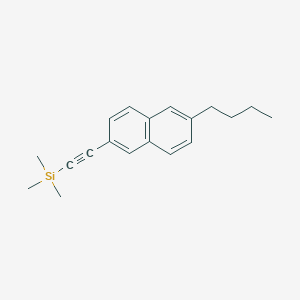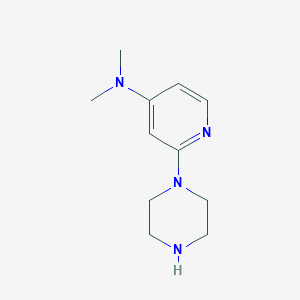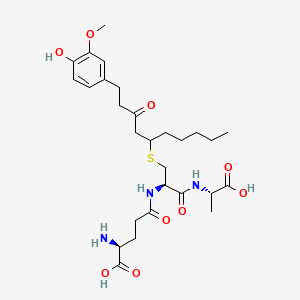![molecular formula C9H5NO B13840963 8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Oxobicyclo[420]octa-1(6),2,4-triene-2-carbonitrile is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[420]octa-1(6),2,4-triene core with an oxo group at the 8-position and a carbonitrile group at the 2-position
准备方法
The synthesis of 8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile can be achieved through several synthetic routes. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
化学反应分析
8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include oxo derivatives, primary amines, and substituted nitriles.
科学研究应用
8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and advanced composites.
作用机制
The mechanism of action of 8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxo group and carbonitrile group play crucial roles in these interactions, facilitating binding to active sites and influencing the compound’s reactivity. The pathways involved in its mechanism of action are still under investigation, but they likely include modulation of enzyme activity and receptor binding.
相似化合物的比较
8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile can be compared with similar compounds such as:
- 8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid
- 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
- Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid, 8-oxo-
These compounds share a similar bicyclic core structure but differ in their functional groups, which impart unique chemical properties and reactivity. The presence of the oxo and carbonitrile groups in this compound makes it distinct and potentially more versatile in various applications.
属性
分子式 |
C9H5NO |
|---|---|
分子量 |
143.14 g/mol |
IUPAC 名称 |
8-oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile |
InChI |
InChI=1S/C9H5NO/c10-5-7-3-1-2-6-4-8(11)9(6)7/h1-3H,4H2 |
InChI 键 |
OHBXHQPJLCLKGU-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C1=O)C(=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13840885.png)
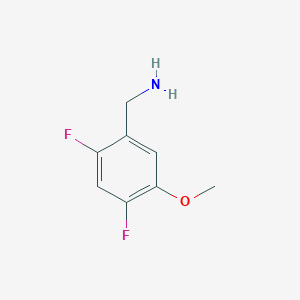
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)

